2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile
Description
2-(4-{[4-(4-Acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile is a structurally complex molecule featuring a quinoline core substituted with a carbonitrile group at position 4. Attached to the quinoline via a piperidin-1-yl group is a but-2-yn-1-yloxy linker, which connects to a 4-acetylpiperazine moiety. This compound integrates multiple pharmacologically relevant motifs:
- Quinoline: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents.
- Acetylpiperazine: Enhances metabolic stability and modulates receptor binding affinity.
- Carbonitrile: A reactive functional group that may participate in hydrogen bonding or serve as a metabolic handle.
Properties
IUPAC Name |
2-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-20(31)29-15-13-28(14-16-29)10-4-5-17-32-22-8-11-30(12-9-22)25-18-21(19-26)23-6-2-3-7-24(23)27-25/h2-3,6-7,18,22H,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYLLXZKDLRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound is compared to structurally related analogs to elucidate how specific modifications influence physicochemical and biological properties. Key compounds include:
Pharmacological Profile
- Kinase Inhibition: Quinoline derivatives (e.g., ) are established kinase inhibitors. The target compound’s acetylpiperazine and rigid linker may enhance selectivity for tyrosine kinases over serine/threonine kinases .
- Neurotropic Activity: Pyrazine analogs () show serotonin transporter affinity, suggesting the target compound could modulate neurological pathways if the quinoline core permits BBB penetration .
- Antimicrobial Potential: Piperazine-containing compounds (e.g., ) exhibit antimicrobial properties; the carbonitrile group may further enhance this via reactive intermediate formation .
Physicochemical Properties
| Property | Target Compound | 4-(4-Acetylpiperazinyl)-3-quinolinecarbonitrile | Pyrazine Analog () |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | 280.32 g/mol | ~430 g/mol |
| LogP | ~3.2 (predicted) | ~2.1 | ~2.8 |
| Solubility | Moderate (DMSO) | High | Low |
| Metabolic Stability | High (acetyl group) | Moderate | Moderate |
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